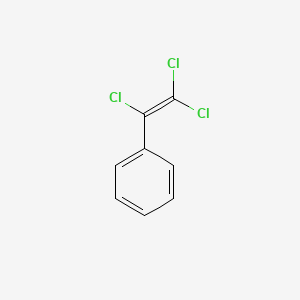

(Trichlorovinyl)benzene

Description

Contextualizing (Trichlorovinyl)benzene within Halogenated Aromatic Hydrocarbons

Halogenated aromatic hydrocarbons are a major class of chemical compounds characterized by a molecular structure containing at least one benzene (B151609) ring and one or more halogen atoms (fluorine, chlorine, bromine, or iodine). iloencyclopaedia.org This group of chemicals is known for its diverse applications, including use as solvents, insecticides, disinfectants, and as intermediates in chemical manufacturing. iloencyclopaedia.org

This compound, also known as β,β-dichlorostyrene, fits squarely within this category. Its structure consists of a planar, hexagonal benzene ring bonded to a trichlorovinyl group (-CH=CCl₂), making it a halogenated aromatic compound with a unique combination of stability from the aromatic ring and reactivity from the vinyl group. ontosight.ai It is typically a colorless to pale yellow liquid with a high boiling point and low solubility in water. ontosight.ai The presence of both the aromatic ring and the chlorinated vinyl moiety gives this compound distinct chemical properties that are leveraged in various synthetic applications. ontosight.ai

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 700-60-7 |

| Molecular Formula | C₈H₅Cl₃ |

| Appearance | Colorless to pale yellow liquid |

| Key Structural Features | Benzene ring attached to a trichlorovinyl group |

| Solubility | Low in water |

Data sourced from multiple references. ontosight.aiguidechem.comnih.gov

Significance of the Trichlorovinyl Moiety in Synthetic Design

The trichlorovinyl group is the key to the synthetic utility of this compound. This functional group serves as a versatile handle for chemical modification, allowing the molecule to act as a crucial building block or intermediate in the synthesis of more complex organic compounds. ontosight.ai The unsaturation of the vinyl group means it can participate in addition reactions, while the chlorine atoms can be involved in substitution reactions. chlorobenzene.ltd

The reactivity of the trichlorovinyl moiety allows this compound and its derivatives to undergo a variety of chemical transformations, including:

Substitution Reactions: The chlorine atoms on the vinyl group can be replaced by other functional groups through nucleophilic substitution.

Oxidation and Reduction: The compound can be subjected to oxidation or reduction to form different derivatives, such as less chlorinated vinyl compounds.

This reactivity makes this compound an important intermediate in the production of specialty chemicals, agrochemicals, and pharmaceuticals. ontosight.ailookchem.com For instance, it can be synthesized through the reaction of benzene with trichloroethylene (B50587) or by reacting tetrachloroethylene (B127269) with a substituted aromatic hydrocarbon. ontosight.aigoogle.com

Overview of Research Trajectories for this compound Derivatives

Research involving this compound has primarily focused on using it as a starting material to create a diverse range of derivatives with specific functionalities and applications. These research pathways have led to the development of compounds used in medicine, agriculture, and materials science.

One of the most notable applications is in the pharmaceutical industry. A derivative, 4-amino-6-(trichlorovinyl)benzene-1,3-disulfonamide, is a key intermediate in the synthesis of Clorsulon. chemicalbook.comiucr.org Clorsulon is an anthelmintic drug used in veterinary medicine to treat parasitic fluke infections in cattle. iucr.org The synthesis demonstrates how the this compound scaffold can be elaborated with other functional groups (amino and sulfonamide) to produce a biologically active molecule. chemicalbook.comiucr.org

In the field of agrochemicals, derivatives such as 1-nitro-3-(trichlorovinyl)benzene serve as intermediates in the production of pesticides. lookchem.com Similarly, 3-(1,2,2-Trichlorovinyl)aniline hydrochloride is recognized as a building block for creating functionalized aniline (B41778) derivatives used in both pharmaceutical and agrochemical research.

Beyond these areas, the reactive nature of the trichlorovinyl group has been exploited in materials science. For example, trichlorovinylsilane, a related compound, has been used to modify chitosan (B1678972) films. researchgate.net This modification resulted in a new material with significantly enhanced water solubility and antibacterial properties, highlighting a different research trajectory focused on creating advanced materials. researchgate.net The breadth of derivatives synthesized underscores the compound's role as a versatile platform for chemical innovation. guidechem.com

Table 2: Selected this compound Derivatives and Their Research Applications

| Derivative Name | Molecular Formula | Primary Research Application / Use |

|---|---|---|

| Clorsulon | C₈H₈Cl₃N₃O₄S₂ | Active pharmaceutical ingredient (antiparasitic drug). chemicalbook.comiucr.org |

| 1,4-Dichloro-3-(trichlorovinyl)benzene | C₈H₃Cl₅ | Intermediate in organic synthesis. |

| 1-Nitro-3-(trichlorovinyl)benzene | C₈H₄Cl₃NO₂ | Intermediate for pesticides and pharmaceuticals. lookchem.com |

| 3-(1,2,2-Trichlorovinyl)aniline hydrochloride | C₈H₇Cl₄N | Building block for pharmaceuticals and agrochemicals. |

| 4-Amino-6-(trichloroethenyl)benzene-1,3-disulfonamide | C₈H₇Cl₃N₂O₄S₂ | Intermediate in the synthesis of Clorsulon. chlorobenzene.ltdiucr.org |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2,2-trichloroethenylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl3/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVHAMPNLOLKSFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=C(Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60220267 | |

| Record name | (Trichlorovinyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60220267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

700-60-7, 50975-71-8 | |

| Record name | (1,2,2-Trichloroethenyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=700-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Trichlorovinyl)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000700607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, ethenyl-, trichloro deriv. | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050975718 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC170021 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170021 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (Trichlorovinyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60220267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (trichlorovinyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.773 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Trichlorovinyl Benzene and Its Derivatives

Direct Synthesis Approaches to (Trichlorovinyl)benzene

Direct methods to synthesize this compound primarily involve the reaction of aromatic precursors with chlorinated ethylenes under specific catalytic or high-energy conditions.

Catalytic Reactions of Benzene (B151609) with Trichloroethylene (B50587)

The synthesis of this compound can be achieved through the reaction of benzene with trichloroethylene in the presence of a suitable catalyst. This method falls under the broad category of Friedel-Crafts reactions, where a Lewis acid catalyst facilitates the electrophilic substitution of an aromatic ring. iitk.ac.inmt.commt.com The catalyst, typically a strong Lewis acid like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), activates the trichloroethylene, making it a potent electrophile that can be attacked by the nucleophilic benzene ring. iitk.ac.inlibretexts.org

The general mechanism involves the generation of a carbocation or a carbocation-Lewis acid complex from trichloroethylene. mt.commt.com This electrophilic species then attacks the benzene ring, leading to the formation of a sigma-complex (an arenium ion), which subsequently loses a proton to restore aromaticity and yield the this compound product. libretexts.org While this method offers a direct route, limitations of Friedel-Crafts reactions include the possibility of polyalkylation and the need for a catalyst, which can sometimes be harsh. iitk.ac.inlibretexts.org

High-Temperature Synthesis Routes

High-temperature, gas-phase reactions provide an alternative route for the synthesis of chlorinated aromatic compounds. Research has shown that the condensation of tetrachloroethylene (B127269) with various alkylaromatic hydrocarbons can occur in the gas phase at temperatures ranging from 420–570°C. researchgate.net This process yields unsaturated chlorohydrocarbons that contain a trichlorovinyl group. researchgate.net

While not a direct reaction of benzene, these high-temperature pyrolysis techniques highlight a pathway where thermal energy drives the condensation and formation of the trichlorovinyl-aromatic linkage. researchgate.netacs.org Such methods are often employed in industrial settings for the synthesis of various chlorinated hydrocarbons. ekb.egmdpi.com The specific conditions, such as temperature, pressure, and residence time, are critical parameters that influence the yield and selectivity of the desired product. researchgate.net

Preparation of Chlorovinyl Aromatic Compounds

The synthesis of chlorovinyl aromatic compounds is a broader field that encompasses various strategies beyond the direct use of benzene. One notable method involves the reaction of acyl chlorides with acetylene (B1199291) in the presence of a catalyst like aluminum chloride, which produces β-chlorovinyl ketones. These ketones are versatile intermediates for a range of aromatic compounds.

Another approach involves the synthesis of chlorovinyl sulfones, which can then be used in further reactions. These methods demonstrate the diverse synthetic toolkit available for creating the chlorovinyl-aryl bond, a key structural motif in this compound.

Multistep Synthesis of this compound Derivatives

For more complex or specifically substituted derivatives of this compound, multistep synthetic sequences are often required. These routes typically start from a pre-functionalized aromatic ring.

Approaches from Nitrobenzaldehyde Precursors

A common strategy for introducing the trichlorovinyl group onto a benzene ring bearing other functionalities involves starting with a nitrobenzaldehyde precursor. The nitro group can later be transformed into other functional groups, such as an amine, which is valuable in the synthesis of pharmaceuticals and other specialty chemicals.

A key method for synthesizing derivatives like 3-(trichlorovinyl)nitrobenzene involves the condensation of m-nitrobenzaldehyde with chloroform (B151607). This reaction is often catalyzed by a base. For instance, a patented method describes the condensation of m-nitrobenzaldehyde and chloroform in N,N-dimethylformamide (DMF) at low temperatures (-10 to -20°C) using cesium carbonate as a catalyst. This initial condensation product undergoes subsequent chlorination and elimination steps to yield the desired 3-(trichlorovinyl)nitrobenzene. In one example, this process achieved a yield of 90% for the initial condensation product.

Another patent outlines a similar process for preparing clorsulon, where m-nitrobenzaldehyde and chloroform undergo condensation, followed by chlorination, elimination, and reduction. This method also highlights the utility of this pathway in generating complex, functionalized this compound derivatives.

The table below summarizes findings from a patented synthesis of a derivative, illustrating the reaction conditions.

| Parameter | Value |

| Starting Material | m-Nitrobenzaldehyde |

| Reagent | Chloroform |

| Solvent | DMF |

| Catalyst | Cesium Carbonate in Methanol |

| Temperature | -15 to -20 °C |

| Reaction Time | 2-3 hours |

| Initial Product Yield | 90% |

This multistep approach provides a versatile platform for creating a variety of this compound derivatives with specific substitution patterns that are not easily accessible through direct synthesis methods.

Chlorination and Elimination Steps

The formation of the trichlorovinyl group attached to a benzene ring is a critical step in the synthesis of this compound derivatives. This transformation is typically achieved through a sequence of chlorination and elimination reactions.

One common starting material is m-nitrobenzaldehyde. google.com The synthesis can proceed through a condensation reaction with chloroform, followed by chlorination and then elimination to yield 3-(trichlorovinyl)nitrobenzene. google.com This multi-step process transforms the aldehyde group into the desired trichlorovinyl moiety. The use of trichloroisocyanuric acid (TCCA) has been noted as a versatile and efficient reagent for various chlorination reactions. researchgate.net

A patented method describes the condensation of m-nitrobenzaldehyde with chloroform at low temperatures, followed by chlorination and an elimination reaction to produce the this compound core structure. google.com Another patent details a process where a condensation product undergoes chlorination and elimination reactions to form 3-trichlorovinyl nitrobenzene (B124822). google.com

Reduction of Nitro Groups

The reduction of a nitro group on the benzene ring to an amino group is a fundamental transformation in the synthesis of many this compound derivatives. This conversion changes the electronic properties of the molecule and provides a versatile handle for further functionalization. Several methods are employed for this reduction, each with its own advantages regarding selectivity and reaction conditions.

Catalytic hydrogenation using a supported palladium catalyst, such as palladium on carbon (Pd/C), is a widely used and often preferred method for the reduction of both aromatic and aliphatic nitro groups to amines. commonorganicchemistry.com This method is known for its efficiency; however, its broad reactivity with other functional groups can be a drawback. commonorganicchemistry.com The hydrogenation of 3-trichlorovinylnitrobenzene using a supported palladium catalyst in the presence of hydrogen is a known process. molaid.com

Research has shown that palladium catalysts supported on various materials exhibit high catalytic performance for the hydrogenation of nitrobenzene to aniline (B41778), often achieving complete conversion and high selectivity under mild conditions. mdpi.commdpi.com The activity of these catalysts can be influenced by the nature of the support material. researchgate.net For instance, palladium nanoparticles deposited on nitrogen-doped carbon foils have demonstrated high activity and selectivity in nitrobenzene hydrogenation. mdpi.com The process can be highly efficient, with some palladium-based catalysts achieving total nitrobenzene conversion with high aniline yield and selectivity. mdpi.com

Reduction of nitroarenes using hydrazine (B178648) hydrate (B1144303) is another effective method, particularly when chemoselectivity is a concern. It has been successfully used for the selective reduction of halogenated nitroarenes to the corresponding anilines in the presence of a Pd/C catalyst. nih.gov This method can be advantageous as it avoids the use of high-pressure hydrogen gas. google.com

A key advantage of using hydrazine hydrate is its potential for greater environmental friendliness and reduced solid waste compared to methods like iron powder reduction. google.com The reaction can be performed under relatively mild conditions and has been shown to be compatible with various functional groups. organic-chemistry.orgniscpr.res.in For instance, a variety of halogenated nitroarenes have been selectively reduced with hydrazine hydrate in the presence of Pd/C to yield the corresponding halogenated anilines. nih.govorganic-chemistry.org

The use of iron powder in an acidic medium is a classical and mild method for the reduction of nitro groups to amines. commonorganicchemistry.com This technique is often favored for its chemoselectivity, as it can reduce nitro groups in the presence of other reducible functionalities. commonorganicchemistry.com The typical procedure involves using iron powder in the presence of an acid, such as hydrochloric acid or acetic acid. environmentclearance.nic.inresearchgate.net

In the synthesis of derivatives of this compound, a stage-4 compound can be reduced with iron powder in the presence of hydrochloric acid to yield the corresponding stage-5 product. environmentclearance.nic.in Another patented process describes the use of iron in an acidic condition as a reducing agent for an elimination product, with methanol-water as the solvent. google.com While effective, this method can generate significant amounts of solid waste compared to catalytic methods. google.com

Introduction of Sulfonamide Groups

The introduction of sulfonamide groups onto the this compound scaffold is a key step in the synthesis of certain pharmacologically active derivatives. Sulfonamides are an important class of compounds in medicinal chemistry. nih.gov

Sulfonation and Ammonification Processes

The general route to introduce a sulfonamide group involves a two-step process: sulfonation followed by reaction with ammonia (B1221849) or an amine (ammonification). nih.gov A common method involves reacting the aromatic ring with chlorosulfonic acid to introduce a sulfonyl chloride group. google.comnih.gov This reactive intermediate is then treated with ammonia to form the final sulfonamide. google.comnih.gov

In the context of this compound derivatives, a process has been patented where the reduced product (an aniline derivative) undergoes reactions with chlorosulfonic acid and then ammonia to yield 4-amino-6-(trichloro-vinyl)-1,3-benzene disulfonamide. google.comgoogle.com This sequence effectively installs two sulfonamide groups onto the benzene ring.

Derivatization from Substituted (Trichlorovinyl)benzenes (e.g., 1,4-Dichloro-3-(trichlorovinyl)benzene)

The chemical modification of this compound scaffolds that already bear other functional groups is a key strategy for accessing a wider range of complex derivatives. The pre-existing substituents influence the reactivity and regioselectivity of subsequent transformations. A notable example is 1,4-Dichloro-3-(trichlorovinyl)benzene, which can serve as a precursor for various other compounds.

The reactivity of such substituted systems allows for several classes of chemical reactions:

Substitution Reactions : The chlorine atoms on the benzene ring can be replaced by other nucleophiles. For instance, reaction with sodium hydroxide (B78521) can lead to the formation of corresponding phenolic compounds.

Oxidation Reactions : The benzene ring can be oxidized to form quinones and other oxidized products using strong oxidizing agents like potassium permanganate (B83412) or chromium trioxide under acidic conditions.

Reduction Reactions : The trichlorovinyl group itself can be reduced. Catalytic hydrogenation, for example using hydrogen gas with a palladium catalyst, can lead to less chlorinated vinyl or even saturated alkyl derivatives.

A significant application of this derivatization strategy is seen in the multi-step synthesis of pharmacologically relevant molecules. For example, the synthesis of 4-amino-6-(trichloroethenyl)-1,3-benzene disulfonamide, a veterinary drug, starts from precursors that are elaborated into the final complex structure. google.comgoogle.com This process involves a sequence of reactions including condensation, chlorination, elimination, reduction, sulfonation, and amination, demonstrating how a substituted this compound core can be systematically modified. google.com

Table 1: Examples of Derivatization Reactions

| Substrate | Reagents and Conditions | Reaction Type | Major Product(s) |

| 1,4-Dichloro-3-(trichlorovinyl)benzene | Sodium hydroxide (NaOH) in aqueous or alcoholic solution | Nucleophilic Aromatic Substitution | Dichlorophenolic derivatives |

| 1,4-Dichloro-3-(trichlorovinyl)benzene | Potassium permanganate (KMnO₄) or Chromium trioxide (CrO₃) in acid | Oxidation | Quinones and other oxidized derivatives |

| 1,4-Dichloro-3-(trichlorovinyl)benzene | Hydrogen (H₂) with Palladium (Pd) catalyst | Reduction | Less chlorinated vinyl derivatives |

| Substituted m-nitrobenzaldehyde derivative | 1. Condensation 2. Chlorination 3. Elimination 4. Reduction 5. Sulfonation 6. Amination | Multistep Synthesis | 4-amino-6-(trichloroethenyl)-1,3-benzene disulfonamide |

Advanced Synthetic Strategies and Techniques

The construction of complex molecules incorporating the this compound unit relies on sophisticated synthetic planning and execution, including retrosynthetic analysis, catalysis, and stereoselective methods.

Multistep Synthesis Planning and Execution

Planning a multistep synthesis for a this compound derivative requires careful consideration of the order of reactions. libretexts.org The electronic properties of the trichlorovinyl group and other substituents on the benzene ring dictate the regioselectivity of electrophilic aromatic substitution (EAS) reactions. youtube.com

Key considerations in planning include:

Order of Substituent Introduction : The sequence of introducing different functional groups is critical. For instance, installing a meta-directing group like a nitro group before performing a reaction that requires an ortho- or para-director (or vice versa) will determine the final substitution pattern. youtube.comlumenlearning.com A Friedel-Crafts reaction, for example, is often performed early in a sequence, as it is inhibited by strongly deactivating groups that might be added later. lumenlearning.compressbooks.pub

Protecting Groups : In many syntheses, a functional group may need to be temporarily "protected" to prevent it from undergoing unwanted side reactions. utdallas.edu For example, a reactive amino group can be converted to a less reactive amide, which can be carried through several synthetic steps before being hydrolyzed back to the amine at the end of the sequence. youtube.comutdallas.edu

Retrosynthetic Analysis in this compound Chemistry

Retrosynthetic analysis is a powerful method for planning organic syntheses by working backward from the target molecule to simpler starting materials. libretexts.org In the context of this compound chemistry, this involves strategically "disconnecting" bonds to identify logical precursors. youtube.compressbooks.pubyoutube.com

The process typically involves these steps:

Identify the Target : Start with the final desired this compound derivative.

Perform Disconnections : Break down the molecule by disconnecting key bonds. For a polysubstituted this compound, one might consider disconnecting one of the substituents from the ring in the reverse of a standard synthetic reaction (e.g., a Friedel-Crafts acylation or a nitration). pressbooks.pubyoutube.com The trichlorovinyl group itself could be a point of disconnection, tracing it back to a reaction between a benzene derivative and a trichloroethylene equivalent. ontosight.ai

Analyze Directing Effects : When planning the forward synthesis based on the retrosynthetic path, the directing effects of the substituents are crucial. To achieve a meta-substituted product, the retrosynthesis must ensure that a meta-directing group is present on the ring before the second substituent is added. youtube.compressbooks.pub Conversely, for ortho- or para-isomers, an ortho-, para-director should be in place first. pressbooks.pub

Identify Starting Materials : Continue the process until readily available and simple starting materials, such as benzene or simple substituted benzenes, are reached. youtube.com

For example, the retrosynthesis of 2-(1,2,2-trichlorovinyl)-1H-benzo[d]imidazole would involve disconnecting the imidazole (B134444) ring, leading back to an o-phenylenediamine (B120857) derivative and a trichlorovinyl-containing precursor. vulcanchem.com

Catalysis in this compound Synthesis and Derivatization

Catalysis is fundamental to the efficient and selective synthesis and modification of this compound and its derivatives. Catalysts are employed to lower activation energies, increase reaction rates, and control selectivity. nih.gov

Synthesis of the this compound Core : The initial formation of this compound can be achieved through the reaction of benzene with trichloroethylene, a process that requires a catalyst. ontosight.ai While specific catalysts for this exact transformation are proprietary, related Friedel-Crafts alkylations often use Lewis acids like aluminum chloride (AlCl₃) or strong protic acids like hydrogen fluoride (B91410) (HF). nih.gov

Derivatization Reactions : Catalysts play a crucial role in modifying the substituted ring. In the synthesis of 4-amino-6-(trichloroethenyl)-1,3-benzene disulfonamide, specific catalysts are used for different steps. Cesium carbonate is employed as a catalyst for a condensation reaction, while an iridium complex is used to catalyze a reduction step, both of which improve the reaction rate and yield. google.com Another process for a similar molecule uses iron trichloride (B1173362) on an activated carbon support for a reduction step. google.com Ferric chloride is also a common catalyst for chlorination reactions on the benzene ring.

Table 2: Catalytic Systems in this compound Chemistry

| Reaction Type | Catalyst | Substrate | Notes | Reference |

| Condensation | Cesium Carbonate | m-Nitrobenzaldehyde derivative | Part of a multistep synthesis of a sulfonamide derivative. | google.com |

| Reduction | Iridium Complex | Nitroaryl intermediate | Part of a multistep synthesis of a sulfonamide derivative. | google.com |

| Reduction | Iron trichloride / Activated carbon | Nitroaryl intermediate | Provides an environmentally friendlier reduction compared to iron powder. | google.com |

| Chlorination | Ferric chloride (FeCl₃) | 1,4-Dichlorobenzene | Used to introduce further chlorine substituents. | |

| Alkylation (General) | Aluminum chloride (AlCl₃) / Hydrogen Fluoride (HF) | Benzene and olefins | General catalysts for Friedel-Crafts alkylation, a related process. | nih.gov |

Stereoselective Synthesis Relevant to this compound Architectures

While this compound itself is achiral, it can be incorporated into larger, more complex molecules that possess stereocenters. Stereoselective synthesis aims to control the three-dimensional arrangement of atoms in these molecules, which is often critical for their biological activity.

The principles of stereoselective synthesis become relevant to this compound chemistry when:

Modifying the Trichlorovinyl Group : If the double bond of the trichlorovinyl group were to undergo an addition reaction, new stereocenters could be formed. A stereoselective reaction would control the specific stereoisomer produced.

Building Chiral Side Chains : The this compound unit can be attached to complex, chiral side chains. The synthesis of these side chains often requires stereoselective methods, such as asymmetric dihydroxylation or stereoselective amination, to produce a single enantiomer or diastereomer. beilstein-journals.org For example, a chiral aminodiol, synthesized stereoselectively, could be used as a catalyst or building block in a larger structure containing a (trichlorovinyl)phenyl moiety. mdpi.com

Creating Atropisomers : If the this compound ring is substituted with large, bulky groups, rotation around the single bonds may be restricted, leading to atropisomers—stereoisomers that result from hindered rotation. A stereoselective synthesis would aim to produce one of these isomers preferentially.

The development of such complex chiral architectures often relies on established stereoselective transformations, including asymmetric catalysis and the use of chiral auxiliaries, to build up the required three-dimensional structure around the core this compound scaffold. beilstein-journals.orgmdpi.com

Reaction Mechanisms and Reactivity of Trichlorovinyl Benzene Moieties

General Reaction Types Exhibited by (Trichlorovinyl)benzene

The this compound moiety can undergo a variety of transformations, characteristic of both activated alkenes and deactivated aromatic systems.

The carbon-carbon double bond in this compound can undergo electrophilic addition reactions, such as the addition of hydrogen halides (HX). researchgate.net This reaction proceeds via a two-step mechanism involving the formation of a carbocation intermediate.

Mechanism of HX Addition:

Protonation: The π-electrons of the alkene attack the electrophilic proton (H⁺) from the hydrogen halide. This results in the formation of a C-H bond and a carbocation on the adjacent carbon.

Nucleophilic Attack: The resulting halide anion (X⁻) acts as a nucleophile and attacks the carbocation, forming a new C-X bond and yielding the final addition product. organic-chemistry.org

The regioselectivity of this addition is dictated by the stability of the intermediate carbocation, a principle known as Markovnikov's Rule. mdpi.com For this compound, two potential carbocations can be formed upon protonation:

Carbocation A: Positive charge on the α-carbon (adjacent to the benzene (B151609) ring). This carbocation is benzylic and would typically be stabilized by resonance with the aromatic ring. However, it is severely destabilized by the strong inductive electron-withdrawing effect of the two geminal chlorine atoms (on the β-carbon).

Carbocation B: Positive charge on the β-carbon. This carbocation is directly attached to two chlorine atoms and is significantly destabilized by their electron-withdrawing inductive effects.

Due to the powerful destabilizing influence of the chlorine atoms, the activation energy for this reaction is high, making the addition of HX to this compound less favorable than to simple alkenes. The reaction, when it occurs, will proceed through the pathway involving the least unstable carbocation intermediate.

| Intermediate | Position of Positive Charge | Stabilizing Factors | Destabilizing Factors |

| Carbocation A | α-carbon | Resonance with benzene ring | Strong inductive effect from two β-chlorines |

| Carbocation B | β-carbon | None significant | Strong inductive effect from two attached chlorines |

This interactive table summarizes the factors influencing the stability of potential carbocation intermediates during the addition of HX to this compound.

The this compound system is susceptible to nucleophilic substitution at two locations: the aromatic ring and the vinylic carbons.

Nucleophilic Aromatic Substitution (SNAr): Aryl halides are generally resistant to nucleophilic substitution. researchgate.net However, the presence of a strong electron-withdrawing group, such as the trichlorovinyl moiety, activates the benzene ring for nucleophilic attack, particularly at the ortho and para positions. researchgate.netresearchgate.net The reaction proceeds via a two-step addition-elimination mechanism.

Addition: A nucleophile attacks the electron-deficient aromatic ring at a carbon atom bearing a leaving group (typically hydrogen in this context, in a reaction known as Vicarious Nucleophilic Substitution, or a halogen if one were present), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. organic-chemistry.org

Elimination: The leaving group departs, and the aromaticity of the ring is restored.

The electron-withdrawing trichlorovinyl group stabilizes the negative charge of the Meisenheimer complex through resonance and induction, thereby lowering the activation energy for the reaction. documentsdelivered.com

Nucleophilic Vinylic Substitution: The chlorine atoms on the double bond can also be replaced by nucleophiles. Vinylic halides are typically unreactive towards SN1 and SN2 reactions. However, nucleophilic vinylic substitution can occur when the double bond is activated by electron-withdrawing groups, which is the case for this compound. This reaction can proceed through several mechanisms, including an addition-elimination pathway similar to the SNAr mechanism, involving the formation of a resonance-stabilized carbanion.

This compound can undergo elimination reactions, typically dehydrochlorination, in the presence of a strong base to form a phenyl-substituted chloroalkyne. This transformation involves the removal of a hydrogen atom from the aromatic ring (if the reaction proceeds via a benzyne (B1209423) intermediate) or, more commonly, the elimination of two chlorine atoms or a chlorine and another group from the vinyl moiety under specific conditions.

The most relevant pathway for molecules of this type often involves the elimination of HCl or Cl₂ to create a carbon-carbon triple bond. The mechanism can be concerted (E2) or stepwise (E1 or E1cB), depending on the substrate, base, and reaction conditions. Given the stability of a potential carbanionic intermediate (discussed below), an E1cB-like mechanism is plausible.

Reactive Intermediates in this compound Transformations

Carbanions are crucial reactive intermediates in several reactions of this compound. Their formation is facilitated by the electron-withdrawing nature of the chloro-substituted vinyl group and the phenyl ring.

A key transformation involving a carbanionic intermediate is the Anomalous Michaelis-Becker Reaction . The standard Michaelis-Becker reaction involves the Sₙ2 attack of a sodium dialkyl phosphite (B83602) on an alkyl halide to form a phosphonate (B1237965). However, vinylic halides are generally unreactive under these conditions. The anomalous reaction observed with substrates like this compound (and more generally, β,β-dihalostyrenes) follows a different mechanistic pathway that leads to the formation of alkynylphosphonates.

This reaction proceeds through an initial attack of the phosphite nucleophile on one of the β-chlorine atoms (halophilic attack), rather than the carbon atom. This generates a vinylic carbanion intermediate. This intermediate then undergoes a series of steps involving elimination and rearrangement to yield the final product.

Detailed Mechanistic Pathways of Key Transformations

The reaction of this compound with a trialkyl phosphite provides a clear example of a detailed mechanistic pathway involving a carbanionic intermediate, diverging from standard substitution patterns. This "anomalous" pathway is outlined below:

Mechanism of the Anomalous Reaction with Trialkyl Phosphite:

Halophilic Attack: The trialkyl phosphite, acting as a soft nucleophile, attacks one of the electron-deficient β-chlorine atoms of the trichlorovinyl group.

Formation of a Carbanionic Intermediate: This attack displaces a chloride ion, which is captured by the phosphite, leading to the formation of a vinylic carbanion and a quasi-phosphonium salt.

Elimination (α-elimination): The carbanion intermediate eliminates the remaining α-chlorine atom as a chloride ion, forming a phenyl-substituted chlorovinylidene carbene.

Rearrangement (Fritsch-Buttenberg-Wiechell Rearrangement): The carbene intermediate undergoes a 1,2-aryl migration, where the phenyl group shifts from the carbene carbon to the adjacent carbon, leading to the formation of a phenylchloroacetylene.

Final Reaction: While not explicitly part of the initial anomaly, the resulting phenylchloroacetylene could then potentially react with any remaining nucleophiles in the mixture.

This pathway highlights how the unique electronic structure of the this compound moiety facilitates reaction pathways that are not accessible to simpler alkyl or vinyl halides, with the formation of a stabilized carbanion being a critical step.

Derivatization and Functionalization of Trichlorovinyl Benzene

Synthesis of Phosphonic and Phosphinic Acid Derivatives

The introduction of phosphonic and phosphinic acid groups onto the (trichlorovinyl)benzene scaffold can lead to compounds with interesting properties for materials science and as synthetic intermediates. These syntheses often involve the formation of phosphonate (B1237965) esters, which are subsequently hydrolyzed to the corresponding acids.

Reaction with Sodium Dialkylphosphite

The reaction of vinyl halides with sodium dialkylphosphites is a known method for the formation of vinylphosphonates. This nucleophilic substitution reaction, a variation of the Michaelis-Arbuzov reaction, typically involves the displacement of a halide by the phosphite (B83602) anion. In the context of this compound, the reaction would be expected to proceed with the substitution of one of the chlorine atoms on the vinyl group. The reactivity would be influenced by the steric hindrance and electronic effects of the phenyl group and the other chlorine atoms.

General Reaction Scheme:

Formation of Trisphosphonic Acid Esters and Parent Acids

The synthesis of trisphosphonic acid esters from a this compound precursor would imply the introduction of three phosphonate ester groups. Given the structure of this compound, this could potentially be achieved through a combination of reactions involving both the vinyl group and the aromatic ring, especially if the ring is further functionalized with groups amenable to phosphonylation. However, detailed synthetic routes for the preparation of trisphosphonic acid esters and their corresponding parent acids directly from this compound are not extensively documented in the scientific literature.

Acidolysis of Esters to Yield Corresponding Acids

The conversion of phosphonate esters to their corresponding phosphonic acids is a common and crucial step in the synthesis of these compounds. A widely used method is acid-catalyzed hydrolysis, or acidolysis, which involves heating the phosphonate ester with a strong mineral acid, typically concentrated hydrochloric acid. beilstein-journals.org This process cleaves the ester bonds, yielding the phosphonic acid and the corresponding alcohol.

The general procedure involves refluxing the dialkyl phosphonate with an aqueous solution of a strong acid, such as hydrochloric acid. beilstein-journals.orggoogle.com The reaction is typically carried out for several hours to ensure complete hydrolysis. Following the reaction, the excess acid and water can be removed by distillation, often under reduced pressure, to isolate the desired phosphonic acid. beilstein-journals.org

Table 1: General Conditions for Acidolysis of Dialkyl Phosphonates

| Parameter | Condition | Source |

|---|---|---|

| Reagent | Concentrated Hydrochloric Acid (HCl) | beilstein-journals.org |

| Temperature | Reflux | beilstein-journals.org |

| Reaction Time | 1 to 12 hours | beilstein-journals.org |

This method is generally effective for a wide range of phosphonate esters, including those that may be derived from this compound. beilstein-journals.org

Amination and Amine Derivative Synthesis

The introduction of an amino group onto the benzene (B151609) ring of this compound is a key transformation, providing a versatile intermediate for the synthesis of various other compounds. This is typically achieved through the reduction of a nitro-substituted precursor.

Catalytic Reduction of Nitro-Trichlorovinylbenzene to Amines

The catalytic reduction of 3-trichlorovinylnitrobenzene provides an effective route to 3-trichlorovinylaniline. google.com A significant challenge in this reduction is the potential for hydrogenolysis of the trichlorovinyl group. google.com However, specific reaction conditions have been developed to selectively reduce the nitro group while preserving the integrity of the trichlorovinyl moiety. google.com

This selective reduction is achieved by carrying out the catalytic hydrogenation in an alcoholic acidic medium. google.com The preferred catalyst is palladium supported on carbon. google.com The reaction is conducted under a hydrogen atmosphere at a pressure of 1 to 7 atmospheres. google.com The acidic environment, maintained at a pH of approximately 2, is crucial for preventing the undesired hydrogenolysis of the trichlorovinyl group. google.com

Table 2: Optimized Conditions for the Catalytic Reduction of 3-Trichlorovinylnitrobenzene

| Parameter | Condition | Source |

|---|---|---|

| Substrate | 3-Trichlorovinylnitrobenzene | google.com |

| Product | 3-Trichlorovinylaniline | google.com |

| Catalyst | 5 to 10% Palladium on carbon | google.com |

| Catalyst Loading | 0.2 to 2.0% by weight of the substrate | google.com |

| Medium | Alcoholic (Methanol or Ethanol) and Acidic (HCl) | google.com |

| pH | Approximately 2 | google.com |

Formation of Hydrochloride Salts of Amino Derivatives

Amines, such as 3-trichlorovinylaniline, are basic compounds and readily react with acids to form stable salts. The formation of a hydrochloride salt is a common method for the purification, handling, and storage of amines. The process involves treating the amine with hydrochloric acid.

The patent describing the synthesis of 3-trichlorovinylaniline notes that the process can directly yield acid addition salts, including the hydrochloride salt, when carried out in an acidic medium containing hydrochloric acid. google.com Alternatively, the isolated free amine can be converted to its hydrochloride salt by dissolving it in a suitable solvent and treating it with a solution of hydrogen chloride.

General Procedure for Hydrochloride Salt Formation:

Dissolve the amine in a suitable organic solvent (e.g., ethanol, ether).

Add a solution of hydrochloric acid (aqueous or anhydrous in a solvent) to the amine solution.

The hydrochloride salt typically precipitates from the solution.

The solid salt is then collected by filtration and dried.

This straightforward acid-base reaction provides a reliable method for preparing the hydrochloride salt of amino derivatives of this compound.

Other Functional Group Transformations

Further derivatization of this compound can unlock a variety of compounds with diverse applications. This section explores the transformation of this compound into sulfonyl chlorides and subsequently into sulfonamides, as well as the influence of the (trichlorovinyl) group on modifications of other substituents on the benzene ring.

Sulfonyl Chloride and Sulfonamide Formation

The introduction of a sulfonyl chloride group onto the benzene ring of this compound is a key step in the synthesis of corresponding sulfonamides. This transformation is typically achieved through electrophilic aromatic substitution, a class of reactions heavily influenced by the nature of substituents already present on the aromatic ring.

The (trichlorovinyl) group is strongly electron-withdrawing due to the presence of three chlorine atoms on the vinyl group. This property deactivates the benzene ring, making it less reactive towards electrophiles compared to unsubstituted benzene. libretexts.orgvedantu.com Consequently, harsher reaction conditions may be required for electrophilic substitution reactions. The primary method for introducing a sulfonyl chloride group is direct chlorosulfonation, typically using chlorosulfonic acid. orgsyn.orggoogle.com

Chlorosulfonation of this compound:

The reaction involves treating this compound with chlorosulfonic acid. The electron-withdrawing (trichlorovinyl) group directs the incoming chlorosulfonyl group primarily to the meta position.

Reaction: C₆H₅(C₂Cl₃) + ClSO₃H → m-(C₂Cl₃)C₆H₄SO₂Cl + H₂O

The general procedure for synthesizing benzenesulfonyl chlorides involves the careful addition of the aromatic compound to an excess of chlorosulfonic acid, followed by quenching with ice and extraction of the product. orgsyn.orggoogle.com

Once the (trichlorovinyl)benzenesulfonyl chloride is synthesized, it can be readily converted into a variety of sulfonamides by reacting it with ammonia (B1221849) or a primary or secondary amine. nih.govgoogle.com This is a nucleophilic substitution reaction at the sulfur atom, where the amine displaces the chloride ion.

General Sulfonamide Formation:

m-(C₂Cl₃)C₆H₄SO₂Cl + 2 RNH₂ → m-(C₂Cl₃)C₆H₄SO₂NHR + RNH₃⁺Cl⁻

The table below summarizes the expected products from these transformations.

| Starting Material | Reagent | Product Name |

| This compound | Chlorosulfonic acid (ClSO₃H) | 3-(Trichlorovinyl)benzenesulfonyl chloride |

| 3-(Trichlorovinyl)benzenesulfonyl chloride | Ammonia (NH₃) | 3-(Trichlorovinyl)benzenesulfonamide |

| 3-(Trichlorovinyl)benzenesulfonyl chloride | Primary Amine (RNH₂) | N-Alkyl-3-(trichlorovinyl)benzenesulfonamide |

| 3-(Trichlorovinyl)benzenesulfonyl chloride | Secondary Amine (R₂NH) | N,N-Dialkyl-3-(trichlorovinyl)benzenesulfonamide |

This interactive table provides a summary of the synthesis pathway from this compound to its corresponding sulfonamides.

Modifications of the Benzene Ring Substituents

The reactivity and orientation of subsequent electrophilic aromatic substitutions on a substituted this compound derivative are dictated by the electronic properties of all substituents present on the ring. vedantu.comscribd.com Substituents are broadly classified as either activating or deactivating, and they direct incoming electrophiles to specific positions (ortho, para, or meta). libretexts.orglibretexts.org

Activating Groups: These groups donate electron density to the benzene ring, increasing its nucleophilicity and making it more reactive towards electrophiles than benzene itself. lumenlearning.com They typically direct incoming substituents to the ortho and para positions. Examples include hydroxyl (-OH), alkoxy (-OR), and alkyl (-R) groups. libretexts.org

Deactivating Groups: These groups withdraw electron density from the benzene ring, decreasing its nucleophilicity and making it less reactive. lumenlearning.com Most deactivating groups direct incoming substituents to the meta position. The (trichlorovinyl) group falls into this category. Other examples include nitro (-NO₂), cyano (-CN), and carbonyl (-COR) groups. Halogens are an exception, as they are deactivating but ortho, para-directing. libretexts.orglibretexts.org

The (trichlorovinyl) group is a strong deactivating, meta-directing group. If another substituent is present on the benzene ring of this compound, the position of a third incoming group is determined by the combined directing effects of both groups.

When directing effects reinforce: If a meta-directing group like (trichlorovinyl) is at position 1 and an ortho, para-directing group is at position 3, the incoming electrophile will be directed to positions 4 and 6.

When directing effects oppose: If an activating, ortho, para-directing group is at position 1 and the deactivating (trichlorovinyl) group is at position 4, the activating group's directing effect will generally dominate the reaction pathway.

The following table illustrates the relative reaction rates of nitration for benzene bearing various substituents, providing context for the deactivating nature of groups similar in electronic effect to the (trichlorovinyl) group.

| Substituent (R in C₆H₅R) | Relative Rate of Nitration |

| -OH | 1,000 |

| -CH₃ | 25 |

| -H | 1 |

| -Cl | 0.033 |

| -Br | 0.030 |

| -CO₂Et | 0.0037 |

| -NO₂ | 6 x 10⁻⁸ |

Data sourced from kinetic studies on electrophilic aromatic substitution reactions. lumenlearning.com This interactive table shows how different substituents affect the rate of an electrophilic substitution reaction compared to unsubstituted benzene.

The powerful electron-withdrawing nature of the (trichlorovinyl) substituent significantly reduces the electron density of the aromatic ring, thereby slowing the rate of further electrophilic substitution and directing new substituents to the meta position relative to its own location.

Polymerization Chemistry Involving Trichlorovinyl Benzene

(Trichlorovinyl)benzene as a Monomer in Polymer Synthesis

There is a lack of available scientific literature detailing the use of this compound as a monomer in polymer synthesis. While the vinyl group suggests potential for addition polymerization, specific studies documenting its homopolymerization or copolymerization, including reaction kinetics, polymer properties, and molecular weight characterization, could not be located in the public domain.

Role in Halogenated Polymer Production

No specific research articles were found that describe the role of this compound in the production of halogenated polymers. The presence of three chlorine atoms on the vinyl group suggests that polymers derived from this monomer would be highly halogenated. However, without experimental data, it is not possible to detail the properties or specific applications of such polymers.

Novel Polymer Architectures Incorporating this compound Moieties

There is no available research on the incorporation of this compound moieties into novel polymer architectures. The following subsections address specific advanced polymer structures for which no data involving this compound could be found.

Step-Growth Polymerization Characteristics

No information is available regarding the participation of this compound in step-growth polymerization. For a monomer to participate in step-growth polymerization, it typically requires two or more reactive functional groups that can react via condensation or addition reactions. This compound possesses a single vinyl group and as such, is not a typical monomer for this type of polymerization.

Applications in Synthetic Organic and Industrial Chemistry

Role as a Chemical Intermediate in Complex Molecule Synthesis

(Trichlorovinyl)benzene is a key building block in the multi-step synthesis of complex organic compounds. Its derivatives are particularly important in the production of specialized chemicals for the agricultural and pharmaceutical industries.

While specific, widely-commercialized agrochemicals directly synthesized from this compound are not extensively documented in publicly available literature, the chemical moieties present in its derivatives are found in various pesticides. For instance, chlorinated benzene (B151609) structures are integral to many herbicides and fungicides. The synthesis of novel diamide compounds with fungicidal and insecticidal properties often involves complex substituted phenyl groups, indicating the potential for this compound derivatives to be used in the development of new and effective crop protection agents nih.gov. Research into sulfonylurea herbicides, such as chlorsulfuron derivatives, also highlights the importance of substituted benzene rings in creating potent and selective herbicides nih.gov.

The core structure of this compound is a precursor to valuable pharmaceutical intermediates. A notable example is its derivative, 4-amino-6-chloro-1,3-benzenedisulfonamide, which serves as a key intermediate in the synthesis of diuretic drugs chlorobenzene.ltdpatimpex.innih.gov. This compound is used to create thiazide diuretics, which are essential in the management of hypertension and edema. The synthesis involves the condensation of 4-amino-6-chloro-1,3-benzenedisulfonamide with aldehydes to form the characteristic benzothiadiazine dioxide ring system of these drugs patimpex.in.

| Intermediate | Drug Class | Example Drug |

| 4-amino-6-chloro-1,3-benzenedisulfonamide | Diuretic | Hydrochlorothiazide |

Furthermore, the general class of chlorinated aromatic compounds is of significant interest in medicinal chemistry for the development of new therapeutic agents .

One of the most significant applications of this compound is as a precursor in the synthesis of the veterinary drug Clorsulon google.comnih.govgoogleapis.comgoogleapis.com. Clorsulon, chemically known as 4-amino-6-(trichlorovinyl)-1,3-benzenedisulfonamide, is a potent flukicide used to treat parasitic flatworm infections in livestock googleapis.com.

The synthesis of Clorsulon typically begins with m-nitrobenzaldehyde, which is converted through a series of reactions including condensation, chlorination, elimination, and reduction to form a key intermediate that contains the this compound structure google.comgoogle.com. This intermediate, 3-trichlorovinylnitrobenzene, is then reduced to 3-trichlorovinylaniline. Subsequent chlorosulfonation and amination steps lead to the final Clorsulon molecule google.comgoogle.com. Several patents detail various modifications to this synthesis route to improve yield and safety for industrial-scale production google.comgoogle.com.

Key Intermediates in Clorsulon Synthesis:

| Starting Material | Key Intermediate | Final Product |

| m-Nitrobenzaldehyde | 3-Trichlorovinylnitrobenzene | Clorsulon |

| 3-Trichlorovinylnitrobenzene | 4-Amino-6-(trichlorovinyl)-1,3-benzenedisulfonamide | Clorsulon |

Contributions to Materials Science

While direct applications of this compound in materials science are not widely commercialized, its structural motifs are relevant to the field. Benzene derivatives are fundamental building blocks for a variety of polymers and advanced materials mdpi.com. For example, 1,3,5-tris(α,β,β-trifluorovinyl)benzene, a related compound, has been synthesized as a novel trifunctional monomer, suggesting the potential for creating highly cross-linked polymers with unique thermal and chemical properties rsc.org. The development of hypercrosslinked polymers based on benzene and aniline (B41778) copolymers for applications such as ion removal highlights the versatility of benzene-based structures in creating functional materials mdpi.com. The principles of polymer chemistry allow for the incorporation of such monomers into larger macromolecules, which can result in materials with enhanced rigidity, thermal stability, and other desirable properties mdpi.com.

Development of Specialized Reagents and Ligands (e.g., Chelating Agents, Scale Inhibitors)

The benzene ring in this compound can be functionalized to create specialized reagents and ligands. Although specific examples utilizing the this compound scaffold are not prominent, related structures are used in these applications. For instance, benzene derivatives with multiple functional groups can act as polydentate ligands capable of forming stable complexes with metal ions, a key characteristic of chelating agents researchgate.netresearchgate.net. These agents are crucial in various industrial and analytical processes for metal ion control.

In the context of industrial water treatment, scale inhibitors are used to prevent the buildup of mineral deposits. While there is no direct evidence of this compound being used as a scale inhibitor, the development of novel benzene-ethanol derivatives bearing 1,2,4-triazole units for antimicrobial applications showcases how benzene-based structures can be modified to create compounds with specific industrial uses researchgate.net. The functionalization of the benzene ring is a common strategy for designing molecules with the ability to interact with crystal surfaces and inhibit scale formation.

Spectroscopic and Structural Elucidation of Trichlorovinyl Benzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

One-dimensional (1D) NMR, including ¹H (proton) and ¹³C (carbon-13) spectroscopy, provides primary data on the chemical environment of magnetically active nuclei. For a compound like (Trichlorovinyl)benzene, the ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons on the benzene (B151609) ring. The chemical shifts and splitting patterns of these protons would be influenced by the electron-withdrawing nature of the trichlorovinyl substituent. Typically, protons on a substituted benzene ring appear in the range of 7.0-8.0 ppm. docbrown.info For example, in 4-chlorostyrene, the aromatic protons appear as multiplets between 7.2 and 7.4 ppm, while the vinyl protons are observed between 5.3 and 6.7 ppm. chemicalbook.com

The ¹³C NMR spectrum provides information on the carbon skeleton. The carbons of the benzene ring would exhibit distinct signals, with the carbon atom directly attached to the trichlorovinyl group (the ipso-carbon) showing a characteristic chemical shift. The two vinyl carbons would also have unique resonances, significantly shifted downfield due to the presence of the chlorine atoms. libretexts.org Standard density functional theory (DFT) often overestimates the chemical shifts of chlorinated carbons, but newer functionals like WC04 have shown better accuracy in predictions. nih.govresearchgate.net

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for unambiguously assigning these signals and confirming the molecular structure.

COSY experiments would reveal the coupling relationships between adjacent protons (e.g., which aromatic protons are neighbors).

HMQC/HSQC (Heteronuclear Single Quantum Coherence) experiments correlate directly bonded proton and carbon atoms.

| Nucleus | Structural Moiety | Expected Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹H | Aromatic (C₆H₅) | 7.0 - 8.0 | Multiplet patterns depend on the substitution pattern of the ring if additional substituents are present. |

| ¹³C | Aromatic (C₆H₅) | 125 - 140 | The ipso-carbon (attached to the vinyl group) will have a distinct shift. |

| ¹³C | Vinyl (-Cα=CβCl₂) | 120 - 145 | Chemical shifts are highly influenced by the number and position of chlorine atoms. |

NMR spectroscopy can be employed to study protolytic equilibria, such as determining the pKa values of acidic or basic functional groups within a molecule. This is achieved by monitoring the chemical shifts of specific nuclei (protons or carbons) near the ionizing group as a function of pH. As a group becomes protonated or deprotonated, the local electronic environment changes, causing a predictable shift in the NMR signal.

For a derivative of this compound bearing an ionizable group (e.g., a carboxylic acid or an amino group on the phenyl ring), a series of NMR spectra would be recorded in buffered solutions across a range of pH values. The observed chemical shift (δobs) at a given pH is a weighted average of the shifts of the fully protonated (δH-A) and deprotonated (δA⁻) forms. By fitting the data to the Henderson-Hasselbalch equation, the pKa can be accurately determined.

Although specific studies on the protolytic equilibria of this compound derivatives are not prominent in the literature, this methodology is a standard and powerful approach for characterizing the acid-base properties of organic molecules.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions.

While the crystal structure for the parent this compound is not publicly documented, the structure of a complex derivative, 4-amino-6-(1,2,2-trichlorovinyl)benzene-1,3-disulfonamide (Clorsulon), has been determined. researchgate.net Analysis of this structure provides critical insights into the geometry of the this compound moiety. The data reveals the planarity of the benzene ring and the specific conformation of the trichlorovinyl group relative to it. Intramolecular and intermolecular forces, such as hydrogen bonds and van der Waals interactions, dictate the packing of molecules in the crystal lattice.

The key structural parameters, such as the lengths of the C=C double bond and the C-Cl bonds in the vinyl group, can be precisely measured. These experimental values are invaluable for validating theoretical models and understanding the electronic effects of the chlorine substituents.

| Bond Type | Typical Bond Length (Å) | Typical Bond Angle (°) | Notes |

|---|---|---|---|

| Aromatic C-C | 1.39 - 1.41 | ~120 | Characteristic of the benzene ring. |

| Vinyl C=C | 1.33 - 1.35 | ~120 | Typical length for a double bond. |

| Vinyl C-Cl | 1.70 - 1.75 | ~120 | Slightly shorter than in saturated systems due to sp² hybridization. |

| Aromatic C - Vinyl C | 1.48 - 1.50 | ~120 | Single bond between two sp² hybridized carbons. |

Data are generalized based on typical values for similar structural motifs.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the excitation of molecular vibrations (stretching, bending, etc.). The resulting spectrum serves as a molecular "fingerprint," allowing for the identification of functional groups.

For this compound, the FTIR spectrum would be characterized by several key absorption bands:

Aromatic C-H Stretching: Weak to medium bands typically appear just above 3000 cm⁻¹ (e.g., 3030-3100 cm⁻¹). libretexts.org

Aromatic C=C Stretching: A series of medium to sharp bands in the 1450-1600 cm⁻¹ region are characteristic of the benzene ring. libretexts.org

Vinyl C=C Stretching: The stretching of the carbon-carbon double bond in the vinyl group is expected around 1600-1650 cm⁻¹. The intensity and exact position of this band would be influenced by the chlorine substituents.

C-Cl Stretching: Strong and distinct absorption bands corresponding to the carbon-chlorine bonds are expected in the fingerprint region, typically below 850 cm⁻¹. These are often the most intense peaks in the spectra of chlorinated hydrocarbons.

Data from related compounds like 1,3,5-trichlorobenzene (B151690) confirms strong absorptions in the 650-850 cm⁻¹ range, attributable to C-Cl vibrations and C-H out-of-plane bending. nist.gov

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3030 - 3100 | Weak to Medium |

| Vinyl C=C Stretch | 1600 - 1650 | Medium to Weak |

| Aromatic C=C Ring Stretch | 1450 - 1600 | Medium, often multiple sharp bands |

| C-H Out-of-Plane Bend | 690 - 900 | Strong |

| C-Cl Stretch | 600 - 850 | Strong |

Thermogravimetric Analysis (TGA) (as related to polymer/material research)

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is particularly valuable in polymer and materials science for assessing thermal stability, characterizing decomposition processes, and determining material composition.

In the context of this compound, TGA would be most relevant for studying the thermal properties of polymers synthesized from this or related chlorinated styrene (B11656) monomers, such as poly(chlorostyrene). The thermal stability of such polymers is significantly influenced by the presence of chlorine atoms.

A typical TGA experiment on a polymer like poly(p-chlorostyrene) shows that decomposition is a multi-stage process. researchgate.net The initial and often primary degradation pathway for chlorinated polymers is dehydrochlorination—the elimination of hydrogen chloride (HCl). nih.gov This process can be initiated at temperatures lower than the main chain scission, leading to the formation of double bonds in the polymer backbone and subsequent discoloration and cross-linking. The TGA curve would show a distinct mass loss step corresponding to this elimination. At higher temperatures, the remaining polymer backbone undergoes further decomposition.

Studies on poly(p-chlorostyrene) have shown that the degradation temperature shifts to higher values as the heating rate increases. researchgate.net The kinetics of decomposition, including the activation energy, can be calculated from TGA data collected at multiple heating rates using methods like the Flynn-Wall-Ozawa or Kissinger models. researchgate.netmdpi.com This information is critical for predicting the service lifetime and processing conditions for materials based on these polymers.

| Polymer | Decomposition Onset (Tonset) | Primary Degradation Product | Notes |

|---|---|---|---|

| Poly(p-chlorostyrene) | ~350 - 400 °C | HCl, Styrene monomer | Decomposition temperature is dependent on heating rate and molecular weight. researchgate.net |

| Poly(vinyl chloride) (PVC) | ~250 - 300 °C | HCl | Serves as a reference for dehydrochlorination processes in chlorinated polymers. nih.gov |

Temperature ranges are approximate and vary with experimental conditions.

Computational and Theoretical Investigations

Quantum Chemical Calculations on (Trichlorovinyl)benzene and Analogues

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and geometric properties of this compound. These calculations can provide a wealth of information, including optimized molecular geometry, molecular orbital energies, and charge distributions.

DFT calculations would typically be employed to determine the most stable conformation of this compound. This involves optimizing the bond lengths, bond angles, and dihedral angles to find the minimum energy structure. For instance, the planarity of the benzene (B151609) ring and the orientation of the trichlorovinyl group relative to the ring are key geometric parameters that can be precisely calculated.

A crucial aspect of quantum chemical calculations is the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's kinetic stability and chemical reactivity. For this compound, the electron-withdrawing nature of the chlorine atoms is expected to lower the energies of both the HOMO and LUMO compared to styrene (B11656), likely resulting in a larger HOMO-LUMO gap and consequently, altered reactivity.

Furthermore, these calculations can provide insights into the charge distribution within the molecule, often visualized through molecular electrostatic potential (MEP) maps. In this compound, the vinyl group, being substituted with three chlorine atoms, would exhibit a significant electron deficiency, making it a potential site for nucleophilic attack. Conversely, the benzene ring, while influenced by the electron-withdrawing trichlorovinyl group, would still possess regions of relative electron density.

Illustrative Data from DFT Calculations on Halogenated Styrenes:

| Calculated Property | Styrene (Analog) | This compound (Expected Trend) |

|---|---|---|

| HOMO Energy (eV) | -6.15 | Lower (e.g., -6.5 to -7.0) |

| LUMO Energy (eV) | -0.25 | Lower (e.g., -1.0 to -1.5) |

| HOMO-LUMO Gap (eV) | 5.90 | Slightly Larger or Similar |

| Dipole Moment (Debye) | 0.13 | Significantly Higher |

Molecular Modeling of Reactivity and Selectivity

Molecular modeling techniques are employed to predict the reactivity and selectivity of this compound in various chemical reactions. By simulating the interaction of this compound with different reagents, it is possible to identify the most likely reaction pathways and predict the distribution of products.

For electrophilic aromatic substitution reactions, computational models can be used to assess the directing effects of the trichlorovinyl substituent. Although the vinyl group itself is weakly activating and ortho-, para-directing, the presence of three electron-withdrawing chlorine atoms is expected to deactivate the benzene ring towards electrophilic attack. Molecular modeling can quantify this deactivation by calculating the activation energies for electrophilic attack at the ortho, meta, and para positions. It is anticipated that the meta position would be the least deactivated and therefore the favored site for substitution.

In the context of addition reactions to the vinyl group, molecular modeling can predict the regioselectivity and stereoselectivity. For example, in the addition of an unsymmetrical reagent like HCl, calculations can determine whether the hydrogen atom will add to the alpha- or beta-carbon of the vinyl group by comparing the stabilities of the resulting carbocation intermediates. The significant inductive effect of the three chlorine atoms would heavily influence the stability of these intermediates.

Reactivity indices derived from conceptual DFT, such as Fukui functions and local softness, can also be calculated to predict the most reactive sites in the molecule. For this compound, these indices would likely indicate that the beta-carbon of the vinyl group is susceptible to nucleophilic attack, while the benzene ring is more prone to electrophilic attack, albeit with reduced reactivity.

Prediction and Analysis of Reaction Mechanisms

For this compound, theoretical studies could investigate the mechanism of its polymerization. The presence of the chlorine atoms would significantly affect the stability of radical or ionic intermediates involved in the polymerization process, thereby influencing the rate and degree of polymerization.

Furthermore, the mechanisms of nucleophilic substitution on the vinyl group can be explored. For instance, the reaction with a nucleophile could proceed through an addition-elimination mechanism or a direct substitution pathway. Computational analysis of the energies of the intermediates and transition states for each pathway can determine the most plausible mechanism. The high degree of chlorination on the vinyl group would make it a good substrate for such reactions.

The potential for dehydrochlorination reactions, leading to the formation of a chloroalkyne, could also be investigated computationally. The energy barriers for the elimination of HCl from this compound under various conditions (e.g., in the presence of a base) can be calculated to assess the feasibility of this reaction.

Example of a Predicted Reaction Energy Profile:

| Reaction Step | Species | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + Nu- | 0.0 |

| Transition State 1 (Addition) | [Nu-C(Ph)Cl-CCl2]- ‡ | +15.2 |

| Intermediate | [Nu-C(Ph)Cl-CCl2]- | -5.8 |

| Transition State 2 (Elimination) | [Nu-C(Ph)=CCl2...Cl]- ‡ | +10.5 |

| Products | (1-Nu-2,2-dichlorovinyl)benzene + Cl- | -20.1 |

Note: The values in this table are illustrative for a hypothetical nucleophilic substitution reaction and are based on general principles of reaction energetics.

Structure-Reactivity Relationship Studies

Structure-reactivity relationship studies aim to establish a correlation between the molecular structure of a series of related compounds and their observed chemical reactivity. For this compound, this would involve comparing its properties and reactivity with other substituted styrenes.

By systematically varying the substituents on the benzene ring or on the vinyl group and performing quantum chemical calculations for each analogue, a quantitative structure-activity relationship (QSAR) can be developed. For example, the effect of substituting the chlorine atoms on the vinyl group with other halogens (fluorine, bromine) or with methyl groups could be investigated.

These studies can reveal important trends. For instance, it is expected that increasing the electron-withdrawing strength of the substituents on the vinyl group would increase the susceptibility of the double bond to nucleophilic attack and decrease its reactivity towards electrophilic addition. Similarly, the introduction of electron-donating or electron-withdrawing groups on the benzene ring would modulate the reactivity of both the ring and the vinyl group.

Computational studies have shown that for para-substituted halogenated styrenes, the cytotoxicity is related to the efficiency of their metabolism to oxides and the electrophilicity of these oxides. A similar relationship could be investigated computationally for this compound and its analogues, linking electronic properties to potential biological activity.

These theoretical investigations, by providing a detailed understanding of the electronic structure and reactivity of this compound, are invaluable for predicting its chemical behavior, guiding synthetic efforts, and assessing its potential environmental and biological impact.

Q & A

Q. Table 1: Physicochemical Properties

| Property | Value | Measurement Method |

|---|---|---|

| Density | 1.372 g/cm³ | Pycnometry |

| Boiling Point | 237.7°C | ASTM D86 |

| Vapor Pressure (25°C) | 0.0679 mmHg | Langmuir isotherm |

Q. How can researchers ensure reliable synthesis of this compound derivatives?

- Methodological Answer : Follow protocols for organochlorine synthesis, such as:

- Chlorination : Use controlled Cl₂ gas introduction under inert atmospheres to avoid over-halogenation.

- Purification : Employ fractional distillation with monitoring via ¹H-NMR (e.g., δ 7.2–7.5 ppm for aromatic protons) to confirm structural integrity .